molecular formula C12H17ClFNO B1446821 2-((3-Fluorophenoxy)methyl)piperidine hydrochloride CAS No. 1864063-88-6

2-((3-Fluorophenoxy)methyl)piperidine hydrochloride

Cat. No. B1446821
CAS RN: 1864063-88-6
M. Wt: 245.72 g/mol
InChI Key: QGZAWFRMIPKCOA-UHFFFAOYSA-N
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Description

“2-((3-Fluorophenoxy)methyl)piperidine hydrochloride” is a chemical compound with the empirical formula C13H18FNO · HCl . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry due to their importance in drug design .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a fluorophenoxy group . The InChI code for this compound is 1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 245.72 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

Nucleophilic Aromatic Substitution of the Nitro-Group

The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution reactions involving piperidine, shedding light on the reaction mechanisms pertinent to derivatives such as 2-((3-Fluorophenoxy)methyl)piperidine hydrochloride. The researchers elucidate the kinetics and mechanisms of these reactions, which are fundamental to understanding how such compounds can be synthesized and modified for various applications in medicinal chemistry and drug development (Pietra & Vitali, 1972).

Synthesis and Evaluation of Ligands for D2-like Receptors

The work by Sikazwe et al. (2009) explores arylcycloalkylamines, which include phenyl piperidines, highlighting their significance in developing antipsychotic agents. This research underscores the role of structural modifications, like those in this compound, in enhancing the potency and selectivity for dopamine D2-like receptors, a critical target in the treatment of neuropsychiatric disorders (Sikazwe et al., 2009).

Chemistry and Pharmacology of Piperidine Derivatives

The review on piperidine alkaloids by Singh et al. (2021) provides a comprehensive overview of the chemistry and pharmacological properties of piperidine derivatives, including those similar to this compound. Highlighting the therapeutic potential across various diseases, this study emphasizes the diverse biological activities and the scope for developing novel therapeutic agents based on the piperidine scaffold (Singh et al., 2021).

Safety and Hazards

Piperidine and its derivatives can be hazardous. They are classified as flammable liquids and can be toxic if swallowed, inhaled, or in contact with skin . They can also cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering new synthetic methods and exploring the biological activities of these compounds .

properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;/h3-4,6,8,11,14H,1-2,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZAWFRMIPKCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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